5-bromo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Description
“5-bromo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula. The molecular formula for “this compound” is C13H13BrN2O3S .Scientific Research Applications
Antimicrobial Activity
In addition to the photophysicochemical properties, derivatives of 5-bromo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide have been investigated for their antimicrobial properties. Specifically, novel derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Among these compounds, certain derivatives have demonstrated significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of these compounds in the development of new antimicrobial agents (Ranganatha et al., 2018).
Ring Halogenation Studies
The compound has also been involved in studies focusing on the ring halogenation of polyalkylbenzenes, where compounds like 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) have been utilized alongside catalytic quantities of p-toluenesulfonamide for effective ring halogenations. These studies provide valuable insights into the selectivities in substrates, halogen sources, and catalysts, contributing to the broader understanding of halogenation processes in organic chemistry (Bovonsombat & Mcnelis, 1993).
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMLHUGALVPSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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